Ethyl 3-[(3-chloropropanoyl)amino]-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-[(3-chloropropanoyl)amino]-1-benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, an ethyl ester group, and a chloropropanoyl amide group
Preparation Methods
The synthesis of Ethyl 3-[(3-chloropropanoyl)amino]-1-benzofuran-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloropropanoyl Group: The chloropropanoyl group can be introduced via acylation reactions using reagents such as 3-chloropropanoyl chloride.
Esterification: The ethyl ester group is introduced through esterification reactions, typically using ethanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 3-[(3-chloropropanoyl)amino]-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloropropanoyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
Ethyl 3-[(3-chloropropanoyl)amino]-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-[(3-chloropropanoyl)amino]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Ethyl 3-[(3-chloropropanoyl)amino]-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 3-amino-1-benzofuran-2-carboxylate: This compound lacks the chloropropanoyl group and has different chemical reactivity and biological activity.
Ethyl 3-[(3-bromopropanoyl)amino]-1-benzofuran-2-carboxylate: The bromine atom in this compound can lead to different substitution reactions compared to the chlorine atom in the original compound.
Ethyl 3-[(3-chloropropanoyl)amino]-1-benzothiophene-2-carboxylate: This compound contains a benzothiophene ring instead of a benzofuran ring, resulting in different electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
309922-88-1 |
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Molecular Formula |
C14H14ClNO4 |
Molecular Weight |
295.72 g/mol |
IUPAC Name |
ethyl 3-(3-chloropropanoylamino)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C14H14ClNO4/c1-2-19-14(18)13-12(16-11(17)7-8-15)9-5-3-4-6-10(9)20-13/h3-6H,2,7-8H2,1H3,(H,16,17) |
InChI Key |
UASUZMABIRHTLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCl |
Origin of Product |
United States |
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